2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
The compound is a derivative of pyrido[2,3-d]pyrimidin, which is a class of compounds known for their wide range of biological activities . The presence of the methoxybenzyl and methylbenzyl groups suggests that it might have been designed for specific interactions with biological targets.
Molecular Structure Analysis
The molecular formula of the compound is C28H25N3O5 . It contains a pyrido[2,3-d]pyrimidin core, which is a bicyclic structure composed of a pyridine ring fused with a pyrimidine ring. The compound also contains methoxybenzyl and methylbenzyl groups attached to the core structure.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrido[2,3-d]pyrimidin core and the functional groups attached to it. For instance, the methoxy group could potentially undergo demethylation reactions under certain conditions .
Scientific Research Applications
- DHMBA is a prominent active compound found in shellfish. Researchers have developed a rapid and accurate method using UPLC-QqQ/MS to determine DHMBA levels in shellfish . This method allows for monitoring DHMBA in aquatic shellfish processing.
- DHMBA, isolated from marine oysters, has shown promise in suppressing metastatic human prostate cancer cells (PC-3 and DU-145) in vitro . Its potential as an anticancer agent warrants further investigation.
- Growing evidence suggests that DHMBA contributes to oxidative stress reduction and scavenges free radicals. It may also inhibit copper-mediated oxidation of low-density lipoproteins . These properties make it relevant for health-related research.
- DHMBA can be used as a precursor for vanillin synthesis. Pd0 immobilized on surface-functionalized SBA-15 catalyzes the acceptor-free dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin without additional oxidants . This application has implications for flavor and fragrance industries.
Shellfish Analysis
Anticancer Properties
Antioxidant and Anti-Inflammatory Effects
Vanillin Production
Future Directions
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-18-7-9-19(10-8-18)15-29-24(32)17-30-25-22-5-3-4-6-23(22)36-26(25)27(33)31(28(30)34)16-20-11-13-21(35-2)14-12-20/h3-14H,15-17H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXTQBKSCMEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
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